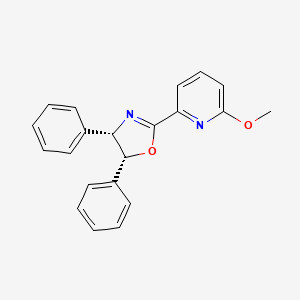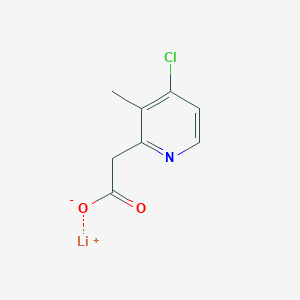
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is a chemical compound that belongs to the class of Nitriles. It is also known as CDMB-Nitrile and is widely used in scientific research.
Mechanism of Action
The mechanism of action of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of the nitrile group with ROS, leading to the formation of a highly fluorescent product. This product can be detected using fluorescence microscopy or flow cytometry, allowing researchers to study the production of ROS in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide are mainly related to its ability to detect ROS in cells. ROS are known to play a critical role in various physiological processes, including cell signaling, metabolism, and immune response. Therefore, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide can provide valuable insights into the role of ROS in these processes.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide in lab experiments include its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions. However, there are some limitations to its use, including the potential for interference from other fluorescent compounds and the need for specialized equipment for detection.
Future Directions
There are several future directions for research involving (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide. One area of focus could be the development of more sensitive and specific probes for detecting ROS in cells. Another direction could be the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide in studying the role of ROS in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide could be expanded to study the redox regulation of other cellular processes beyond PTPs.
In conclusion, (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is a valuable tool for studying the production of ROS in cells. Its high sensitivity and specificity make it a useful probe for a wide range of experimental conditions. As research in this field continues to evolve, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is likely to play an increasingly important role in understanding the role of ROS in various physiological and pathological processes.
Synthesis Methods
The synthesis method of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of 4-(dimethylamino)but-2-enal with ethyl cyanoacetate in the presence of a catalyst such as triethylamine. The resulting compound is then reacted with oxirane to obtain the final product.
Scientific Research Applications
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It is also used as a tool for studying the redox regulation of protein tyrosine phosphatases (PTPs) and the role of ROS in various cellular processes.
properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-16(2)8-3-5-14(18)17(9-4-7-15)11-13-6-10-19-12-13/h3,5,13H,4,6,8-12H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYMNPNUUXHSB-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2472235.png)


![N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2472238.png)
![5-bromo-2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2472241.png)

![2-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2472247.png)


![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)
![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)
![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)